

Spectroscopic Data Guide: 2-(Benzyloxy)-1-(2-fluorophenyl)ethanone[1]

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Compound of Interest

Compound Name: 2-(Benzyloxy)-1-(2-fluorophenyl)ethanone

Cat. No.: B7869164

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Introduction & Structural Analysis

2-(Benzyloxy)-1-(2-fluorophenyl)ethanone (also known as benzyl 2-fluorophenacyl ether or -benzyloxy-2'-fluoroacetophenone) is a key intermediate in medicinal chemistry.[1] It combines a reactive

-benzyloxy ketone motif with an ortho-fluorinated aromatic ring.[1]

Structural Logic

The molecule consists of three distinct magnetic environments:[1]

- The 2-Fluorobenzoyl Core: An electron-withdrawing carbonyl group attached to an ortho-fluorophenyl ring.[1] The fluorine atom introduces significant spin-spin coupling (and) observable in NMR.[1]
- The Linker (

-Methylene): A -CH

- group between the carbonyl and the ether oxygen.[1] Its chemical shift is diagnostic of the oxidation state and substitution.[1]

- The Benzyl Ether Moiety: A protecting group contributing a distinct methylene singlet and a monosubstituted aromatic multiplet.[1]

Molecular Formula: C

H

FO

Molecular Weight: 244.26 g/mol [1]

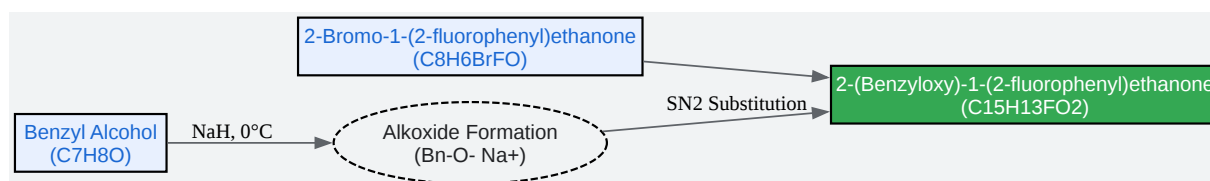
Synthesis & Experimental Context

Understanding the synthesis is crucial for interpreting the spectra, particularly for identifying impurities (e.g., unreacted bromide or benzyl alcohol).[1]

Reaction Pathway

The compound is typically synthesized via a Williamson ether synthesis: 2-Bromo-1-(2-fluorophenyl)ethanone + Benzyl Alcohol

Product[1]



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Figure 1: Synthesis via nucleophilic substitution of

-bromoketone.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom at the ortho position (2-position) of the benzoyl ring creates unique splitting patterns due to Heteronuclear Spin-Spin Coupling.[1]

H NMR (Proton NMR)

Solvent: CDCl₃

400 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Coupling Constants (Hz)
4.64	Singlet (s)	2H	Benzyl -CH	-
4.72	Singlet (s)*	2H	-Carbonyl -CH	May show small broadening
7.10 – 7.25	Multiplet (m)	2H	Ar-H (Benzoyl C3, C5)	coupling observed
7.30 – 7.45	Multiplet (m)	5H	Ar-H (Benzyl ring)	Typical monosubstituted pattern
7.48 – 7.55	Multiplet (m)	1H	Ar-H (Benzoyl C4)	-
7.85 – 7.95	td / dd	1H	Ar-H (Benzoyl C6)	Deshielded by C=O,

> Note: The

-methylene protons (4.72 ppm) appear downfield of the benzyl protons (4.64 ppm) due to the anisotropy of the adjacent carbonyl group.[1]

C NMR (Carbon NMR)

Solvent: CDCl₃

, 100 MHz The fluorine atom causes doublet splitting for all carbons in the benzoyl ring.[1]

Chemical Shift (, ppm)	Splitting	(Hz)	Assignment
73.5	Singlet	-	Benzyl -CH -
75.2	Singlet	-	-Carbonyl -CH -
116.5	Doublet	~24	C3 (Benzoyl, ortho to F)
124.5	Doublet	~3	C5 (Benzoyl, para to F)
127.8 - 128.6	Singlets	-	Benzyl Aromatic Carbons
130.8	Doublet	~2	C6 (Benzoyl)
134.5	Doublet	~9	C4 (Benzoyl)
137.0	Singlet	-	Benzyl ipso-C
162.0	Doublet	~250	C2 (Benzoyl, ipso to F)
196.5	Doublet	~3	Carbonyl (C=O)

F NMR (Fluorine NMR)

- Shift:

-109.0 to -112.0 ppm.[1]

- Pattern: Multiplet (typically a quartet-like structure due to coupling with H3, H4, H5, and H6).
[1]

B. Infrared (IR) Spectroscopy

Key functional groups are identifiable by their vibrational modes.[1]

- Carbonyl (C=O) Stretch: 1690 – 1705 cm

[1] (Slightly higher frequency than non-fluorinated analogs due to the inductive effect of the ortho-fluorine).[1]

- Ether (C-O-C) Stretch: 1080 – 1150 cm

[1]

- C-F Stretch: 1200 – 1250 cm

(Strong band).[1]

- Aromatic C=C: 1450, 1600 cm

[1]

C. Mass Spectrometry (MS)

Ionization: ESI+ or EI (70 eV)

The fragmentation pattern is driven by the stability of the benzyl cation and the fluorobenzoyl moiety.[1]

- Molecular Ion (

): m/z 244.[1]

- Base Peak: m/z 91 (Benzyl cation, C

H

).[1]

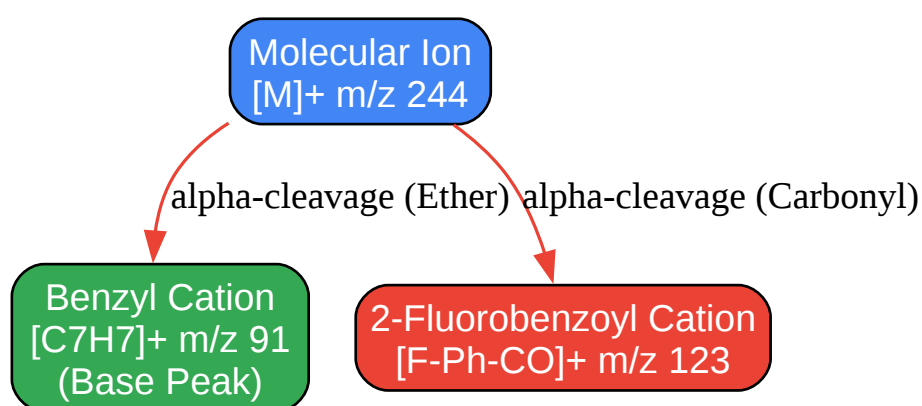
- Key Fragment 1: m/z 123 (2-Fluorobenzoyl cation, F-C

H

-CO

).[1]

- Key Fragment 2: m/z 107 (Benzyloxy radical loss).[1]



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Figure 2: Primary fragmentation pathways in Mass Spectrometry.[1]

Experimental Protocol (Synthesis of Analytical Standard)

Use this protocol to generate the compound for spectral verification.

- Preparation: In a flame-dried flask under N

, dissolve Benzyl alcohol (1.1 equiv) in anhydrous THF.

- Deprotonation: Add NaH (60% in oil, 1.2 equiv) at 0°C. Stir for 30 min until H

evolution ceases.

- Alkylation: Dropwise add a solution of 2-Bromo-1-(2-fluorophenyl)ethanone (1.0 equiv) in THF.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]
- Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

Cl. Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na₂SO₄

SO₄

, and concentrate.[1]

- Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

References

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